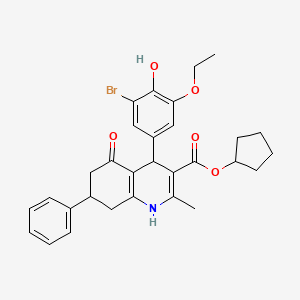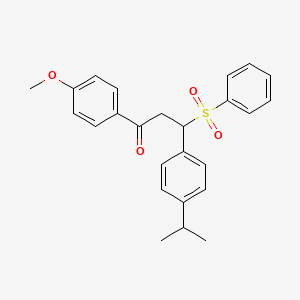![molecular formula C20H25BrO4 B5112279 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene, also known as BOD, is a compound that has gained attention in scientific research due to its unique properties.
Mécanisme D'action
5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene works by binding to specific molecules, such as DNA and RNA, and emitting a fluorescent signal when excited by light. This property makes it useful for detecting and studying various biological molecules and processes.
Biochemical and Physiological Effects:
5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene has been shown to have low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene in lab experiments is its high sensitivity and specificity for detecting specific molecules. It also has low toxicity, making it safe to use in various biological systems. However, one of the limitations of using 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene in scientific research. One area of interest is the development of new biosensors using 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene for detecting various analytes. Another area of interest is the development of new fluorescent probes for studying biological processes, such as protein-protein interactions and signal transduction pathways.
In conclusion, 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene is a unique compound that has gained attention in scientific research due to its fluorescent properties and low toxicity. Its use in various studies has provided valuable insights into various biological processes and has the potential to be used in the development of new biosensors and fluorescent probes for studying biological systems.
Méthodes De Synthèse
The synthesis of 5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene involves a series of chemical reactions that include the bromination of 1,3-dimethylbenzene, followed by the reaction of the resulting intermediate with 2-(3-ethoxyphenoxy) ethyl bromide and potassium carbonate. The final product is obtained by reacting the intermediate with sodium methoxide.
Applications De Recherche Scientifique
5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting DNA and RNA, as well as for studying protein-protein interactions. It has also been used in the development of biosensors for detecting various analytes, such as glucose and cholesterol.
Propriétés
IUPAC Name |
5-bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO4/c1-4-23-18-6-5-7-19(14-18)24-10-8-22-9-11-25-20-15(2)12-17(21)13-16(20)3/h5-7,12-14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSRGSYXVHNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![5-[5-(1-benzothien-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5112207.png)
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)